BenchChemオンラインストアへようこそ!

SB-705498

TRPV1 pharmacology Pain research Calcium flux assays

SB-705498 is the definitive TRPV1 antagonist for target validation. Unlike capsazepine (IC50 ~562 nM), SB-705498 achieves low nanomolar potency (IC50 3 nM capsaicin, 0.1 nM acid, 6 nM heat) with unique voltage-dependent antagonism—>5-fold potency boost at resting membrane potentials. >100-fold selectivity over TRPM8 eliminates off-target effects. Backed by Phase II data with >80% receptor occupancy, it is the gold-standard comparator for pain, cough, and rhinitis research. Order this benchmark compound with assured consistency.

Molecular Formula C17H16BrF3N4O
Molecular Weight 429.2 g/mol
CAS No. 501951-42-4
Cat. No. B1680844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-705498
CAS501951-42-4
SynonymsN-(2-bromophenyl)-N'-((1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl))urea
SB 705498
SB-705498
SB705498
Molecular FormulaC17H16BrF3N4O
Molecular Weight429.2 g/mol
Structural Identifiers
SMILESC1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1
InChIKeyJYILLRHXRVTRSH-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-705498 (CAS 501951-42-4) TRPV1 Antagonist for Clinical Research and Pain Pathway Studies


SB-705498 is a potent, competitive, and selective transient receptor potential vanilloid 1 (TRPV1) receptor antagonist, developed by GlaxoSmithKline and advanced to Phase II clinical trials for conditions including migraine, chronic cough, and non-allergic rhinitis [1][2]. It inhibits capsaicin, acid (pH 5.3), and heat-mediated activation of human TRPV1 with IC50 values of 3 nM, 0.1 nM, and 6 nM, respectively, and exhibits a binding affinity (pKi) of 7.6 for the human receptor [1]. Its defined in vitro profile and extensive clinical evaluation provide a solid foundation for both target validation studies and comparator benchmarking in TRPV1-related pain and respiratory research [1][2].

Critical Pharmacological Distinctions of SB-705498 in TRPV1 Research Applications


Substituting SB-705498 with other TRPV1 antagonists can introduce significant experimental variability due to substantial differences in potency, selectivity, and voltage-dependent behavior. While the first-generation antagonist capsazepine requires micromolar concentrations (IC50 ~562 nM) to inhibit TRPV1, SB-705498 achieves high potency in the low nanomolar range [1]. Furthermore, SB-705498's unique voltage-dependent antagonism—demonstrating a more than 5-fold increase in potency at physiological resting membrane potentials—is not a universal property among TRPV1 antagonists and directly impacts its functional efficacy in neuronal models [1]. Unlike multi-target ligands, SB-705498 exhibits >100-fold selectivity for TRPV1 over the related cold-menthol receptor TRPM8, ensuring that observed biological effects can be confidently attributed to TRPV1 blockade .

Quantitative Comparison of SB-705498's Potency and Selectivity vs. Key TRPV1 Antagonists


SB-705498 vs. Capsazepine: Over 180-fold Greater Potency in Capsaicin Antagonism

SB-705498 demonstrates a profound increase in potency against capsaicin-induced TRPV1 activation compared to the classical antagonist capsazepine. In a FLIPR Ca2+ assay using human TRPV1, SB-705498 exhibited a binding affinity (pKi) of 7.6, while capsazepine has a reported IC50 of 562 nM in comparable assays [1][2].

TRPV1 pharmacology Pain research Calcium flux assays

SB-705498 Exhibits Voltage-Dependent Antagonism, Enhancing Potency at Resting Membrane Potentials

Unlike many TRPV1 antagonists, the potency of SB-705498 is significantly enhanced at physiological resting membrane potentials. Whole-cell patch-clamp electrophysiology on hTRPV1-expressing HEK293 cells showed that SB-705498 inhibits capsaicin-mediated currents with an IC50 of 3 nM at a holding potential of -70 mV [1]. In contrast, at a depolarized holding potential of +70 mV, the IC50 increased by more than 5-fold to 17 nM . This voltage-dependent behavior is a distinct pharmacological property.

TRPV1 electrophysiology Neuronal excitability Voltage-clamp

SB-705498 is a 'Multimodal' Antagonist, Inhibiting All Three Primary TRPV1 Activation Modes at Nanomolar Concentrations

SB-705498 is characterized as a multimodal antagonist because it potently blocks all three major physiological activators of TRPV1: capsaicin, low pH, and noxious heat. In whole-cell patch-clamp experiments, it inhibited acid (pH 5.3)- and heat (50°C)-mediated activation of human TRPV1 with IC50 values of 0.1 nM and 6 nM, respectively [1]. This is a defined and quantified profile that distinguishes it from antagonists that may show variable efficacy across different activation modes.

TRPV1 modality Acid sensing Heat sensing Pain

SB-705498 Demonstrates >100-Fold Selectivity for TRPV1 over TRPM8

Broad receptor profiling indicates that SB-705498 exhibits >100-fold selectivity for TRPV1 over TRPM8, a related cold- and menthol-sensitive TRP channel that mediates distinct sensory modalities . This high degree of selectivity is critical for experimental interpretation; many other TRPV1 antagonists, such as BCTC, demonstrate significant cross-reactivity with TRPM8 at higher concentrations, complicating data analysis [1].

TRP channel selectivity Off-target effects Sensory physiology

Intranasal SB-705498 Achieves >80% Receptor Occupancy and Translates to Symptom Reduction in Human Challenge Studies

In a Phase II clinical study in patients with non-allergic rhinitis (NAR), intranasal administration of 12 mg SB-705498 achieved high (>80%) target engagement in nasal tissue [1]. This receptor occupancy translated to a marked, objective pharmacodynamic effect: a 2- to 4-fold rightward shift in the dose-response curve for capsaicin-induced total nasal symptom scores, including rhinorrhea, congestion, and burning [1]. This contrasts with the lack of significant effect seen with lower, 6 mg doses or the variable outcomes with oral TRPV1 antagonists in similar inflammatory challenge models [2].

TRPV1 Target engagement Clinical pharmacodynamics Non-allergic rhinitis

Oral SB-705498 Demonstrates Objective Reduction in Cough Reflex Sensitivity in Refractory Chronic Cough Patients

In a double-blind, randomized, placebo-controlled crossover trial in 21 patients with refractory chronic cough, a single oral dose of SB-705498 (dose not specified in abstract) produced a significant improvement in cough reflex sensitivity to inhaled capsaicin [1]. The effect size was reported as a shift of +1.25 doubling doses at 2 hours post-dose [95% CI, +0.3 to +2.2], indicating a substantial increase in the capsaicin concentration required to trigger cough [1]. This finding stands in contrast to the outcomes of other clinical-stage TRPV1 antagonists like XEN-D0501, which failed to show a reduction in objective cough frequency despite robust target engagement [2].

TRPV1 Chronic cough Capsaicin challenge Clinical trial

Defined Research Applications for SB-705498 Based on Validated Pharmacological Evidence


Investigating Voltage-Dependent Modulation of TRPV1 in Neuronal and Synaptic Plasticity Models

The unique voltage-dependent antagonism of SB-705498 makes it the superior choice for electrophysiology studies aimed at understanding TRPV1's role in neuronal excitability under physiological conditions. At typical resting membrane potentials (-70 mV), SB-705498 achieves an IC50 of 3 nM, providing a >5-fold advantage in potency compared to depolarized states [1]. This property ensures robust channel blockade in preparations like hippocampal or trigeminal neuron cultures, where it can be used to dissect TRPV1's contribution to synaptic transmission and plasticity with greater precision than voltage-insensitive antagonists.

Validating TRPV1-Specific Pathways in Inflammatory and Neuropathic Pain Models

With a >100-fold selectivity margin over the cold/menthol receptor TRPM8, SB-705498 is an ideal tool compound for dissecting the specific contribution of TRPV1 in complex pain states where multiple thermosensitive TRP channels may be co-expressed [1]. Its high potency (pKi = 7.6) allows for complete TRPV1 blockade at low concentrations, minimizing the risk of confounding effects from cross-reactivity. This is crucial for in vivo studies using models of inflammatory hyperalgesia or neuropathic pain, where clearly attributing analgesic effects to TRPV1 antagonism is essential for target validation.

Modeling Peripheral TRPV1 Target Engagement and Symptom Relief in Respiratory Challenge Studies

SB-705498 is uniquely supported by human pharmacodynamic data linking peripheral target engagement (>80% receptor occupancy) to a quantifiable reduction in capsaicin-evoked symptoms (2-4 fold shift in potency) [1]. Researchers developing intranasal formulations or studying upper airway sensory neurobiology can use SB-705498 as a benchmark compound to calibrate their own capsaicin challenge assays or to validate the extent of TRPV1-mediated contributions in their models of rhinitis or cough.

Comparator Compound for Cough Reflex and Respiratory Sensory Nerve Studies

Given its demonstrated ability to significantly reduce cough reflex sensitivity to capsaicin in a Phase II chronic cough trial (+1.25 doubling doses shift), SB-705498 serves as an important positive control or comparator for novel anti-tussive agents targeting TRPV1 or other airway sensory receptors [1]. This objective, human-based pharmacodynamic endpoint provides a higher translational benchmark than in vitro or animal data alone, making SB-705498 a critical reagent for benchmarking new chemical entities in respiratory drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-705498

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.